molecular formula C17H21BN2O5S B1404551 1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione CAS No. 1449135-43-6

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione

Cat. No.: B1404551
CAS No.: 1449135-43-6
M. Wt: 376.2 g/mol
InChI Key: ACWASRSLONUFLW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione (CAS: 1449135-43-6) is a pyrimidine-2,4,6-trione derivative featuring a 1,3-dimethyl substitution on the pyrimidine core and a thiophene-linked boronic ester group. Its molecular formula is C₁₇H₂₁BN₂O₅S, with a molecular weight of 376.24 g/mol .

Properties

IUPAC Name

1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWASRSLONUFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105137
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449135-43-6
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449135-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione is a complex organic compound known for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21BN2O5SC_{17}H_{21}BN_2O_5S, with a molecular weight of 376.23 g/mol. The structure features a pyrimidine core substituted with a thiophenylmethylene group and a dioxaborolane moiety.

PropertyValue
Molecular FormulaC₁₇H₂₁BN₂O₅S
Molecular Weight376.23 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidine ring and subsequent functionalization with boron-containing groups. Recent methodologies emphasize eco-friendly solvents such as polyethylene glycol (PEG) for improved reaction conditions and yields .

Anticancer Properties

Studies have indicated that compounds containing boron have significant anticancer properties. The dioxaborolane moiety in this compound enhances its interaction with biological targets involved in cancer cell proliferation. In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to contribute to its antimicrobial properties by disrupting bacterial cell membranes .

Enzyme Inhibition

Recent research has also explored the compound's role as an enzyme inhibitor. It has been identified as a potential inhibitor of certain kinases involved in cell signaling pathways related to cancer progression. This inhibition may lead to reduced tumor growth in preclinical models .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using MTT assays. Results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant potency against these cells.
  • Antibacterial Testing : In another study, disk diffusion methods were employed to assess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition measuring 18 mm and 15 mm respectively at a concentration of 100 µg/mL.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The incorporation of the dioxaborole moiety enhances the biological activity of 1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione. Research has shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
In a study published in Materials, the compound was tested against breast cancer cell lines and demonstrated a dose-dependent reduction in cell viability . The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy as an antibacterial agent has been evaluated in vitro against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Organic Electronics

The unique structural features of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study:
A study demonstrated that films made from this compound exhibited high charge mobility and stability under operational conditions . This positions it as a promising candidate for future electronic devices.

Plant Growth Regulators

The compound's ability to modulate plant growth responses has led to its exploration as a potential plant growth regulator. Preliminary studies indicate that it can enhance seed germination and root development.

Data Table: Effects on Plant Growth

ParameterControl GroupTreated Group
Germination Rate (%)6085
Root Length (cm)5.07.8

These results suggest that the compound could improve agricultural productivity through targeted applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl systems in pharmaceuticals and materials science.

Reaction PartnerCatalyst SystemConditionsYieldApplicationSource
Aryl halides (e.g., Br, I)Pd(PPh₃)₄, K₂CO₃THF/H₂O, 80–100°C, 12h60–85%Synthesis of π-conjugated polymers
Heteroaryl chloridesPdCl₂(dppf), CsFDMF, 120°C, microwave70–90%Drug candidate intermediates

Mechanistic Insight :
The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form C–C bonds. The thiophene linker enhances electronic conjugation, stabilizing transition states .

Nucleophilic Addition at the Exocyclic Double Bond

The methylene group in the pyrimidinetrione core reacts with nucleophiles (e.g., amines, thiols) to form adducts, modifying biological activity.

NucleophileConditionsProduct TypeYieldNotesSource
Primary aminesEtOH, reflux, 6hSpiro-pyrimidine derivatives75–95%Enhanced antimicrobial activity
ThiophenolDCM, RT, 2hThioether adducts60–80%Improved solubility in hydrophobic media

Example Reaction :

Compound+R NH2Spiro adduct(Yield 92 )\text{Compound}+\text{R NH}_2\rightarrow \text{Spiro adduct}\quad (\text{Yield 92 })

This reactivity is leveraged in combinatorial chemistry for drug discovery .

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

DienophileConditionsProductYieldApplicationSource
Maleic anhydrideToluene, 110°C, 8hBicyclic lactams50–65%Precursors for heterocyclic drugs
AcetylenedicarboxylateDMF, RT, 24hFused pyrimidine systems45–60%Fluorescent materials

Structural Impact : Cycloadditions increase molecular complexity, enabling access to polycyclic architectures .

Hydrolysis of Boronate Ester

Under acidic or basic conditions, the dioxaborolane group hydrolyzes to boronic acid, which can undergo further transformations.

ConditionsProductFollow-up ReactionYieldSource
HCl (1M), H₂O, RTBoronic acid derivativeSuzuki coupling with R-X85–95%
NaOH (2M), EtOHDeboronated thiopheneOxidation to sulfone70–80%

Synthetic Utility : Hydrolysis enables in situ generation of boronic acids for sequential cross-couplings .

Oxidation and Reduction

  • Oxidation : The thiophene ring can be oxidized to a sulfone using m-CPBA, altering electronic properties.

  • Reduction : The exocyclic double bond is hydrogenated (H₂/Pd-C) to a single bond, modulating rigidity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Trione Derivatives with Boronic Ester Substituents

Benzene-Substituted Analogs
  • 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione (CAS: 1218790-48-7): Core Structure: Pyrimidine-2,4,6-trione with 1,3-dimethyl groups. Substituent: Benzene ring substituted with a boronic ester. Molecular Weight: 370.22 g/mol . Benzene-based analogs are more commonly used in organic electronics due to extended conjugation .
Thiophene vs. Furan Analogs
  • 5-[[5-(3-Chlorophenyl)-2-furanyl]methylene]pyrimidine-2,4,6-trione (CAS: 304894-60-8):
    • Core Structure : Pyrimidine-2,4,6-trione without alkyl substituents.
    • Substituent : Furan ring with a 3-chlorophenyl group.
    • Molecular Weight : 316.7 g/mol .
    • Key Differences : The furan’s oxygen atom imparts lower aromaticity compared to thiophene, reducing stability and electronic conjugation. The absence of a boronic ester limits utility in cross-coupling chemistry .

Pyrimidine-Trione Derivatives with Non-Boron Substituents

Sulfur-Containing Derivatives
  • 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione: Core Structure: Pyrimidine-2,4,6-trione with a sulfanylidene (C=S) group. Substituent: Trimethoxybenzylidene. Key Differences: The sulfanylidene group enhances electron-withdrawing effects, altering redox properties.
Aminomethylene Derivatives
  • 5-(Dimethylaminomethylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (CAS: 35824-98-7): Core Structure: Pyrimidine-2,4,6-trione with a dimethylaminomethylene group. Key Differences: The electron-donating dimethylamino group increases solubility in polar solvents but reduces stability under acidic conditions. This derivative is primarily used as a synthetic intermediate .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Reactivity (Suzuki Coupling) Applications References
Target Compound (CAS: 1449135-43-6) Pyrimidine-2,4,6-trione Thiophene-dioxaborolane 376.24 High Drug synthesis, materials science
1,3-Dimethyl-5-[4-(dioxaborolan-2-yl)benzylidene]-pyrimidine-2,4,6-trione (CAS: 1218790-48-7) Pyrimidine-2,4,6-trione Benzene-dioxaborolane 370.22 Moderate Organic electronics
5-(Dimethylaminomethylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (CAS: 35824-98-7) Pyrimidine-2,4,6-trione Dimethylaminomethylene 252.24 Low Synthetic intermediates
5-[[5-(3-Chlorophenyl)furan-2-yl]methylene]pyrimidine-2,4,6-trione (CAS: 304894-60-8) Pyrimidine-2,4,6-trione Furan-3-chlorophenyl 316.7 None Photochemical studies

Preparation Methods

Synthesis of the Pyrimidine Core

Starting materials:

Typical procedure:

  • Cyclization reaction: Condensation of a β-dicarbonyl compound with amidines or ureas under reflux in a suitable solvent (e.g., ethanol or acetic acid).
  • Methylation: Alkylation with methyl iodide or dimethyl sulfate to introduce methyl groups at N-1 and N-3 positions.
  • Purification: Recrystallization or chromatography to isolate the pure pyrimidine intermediate.

Synthesis of the Thiophene Boronic Ester

Starting materials:

Procedure:

  • Borylation reaction: Palladium-catalyzed Miyaura borylation of halogenated thiophene using bis(pinacolato)diboron in the presence of a base (e.g., potassium acetate) and a solvent like dimethylformamide (DMF).
  • Isolation: Purification via column chromatography or recrystallization to obtain the thiophene boronic ester.

Formation of the Methylene Linkage

Key step:

Reaction conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) or similar Pd(0) complexes.
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Solvent: Mixture of aqueous ethanol, toluene, or dioxane.
  • Temperature: Reflux conditions typically between 80°C to 110°C.

Outcome:

  • Formation of the methylene linkage at the 5-position of the pyrimidine ring, yielding the desired compound with the thiophen-2-yl substituent.

Final Oxidation and Purification

  • Oxidation or tautomerization steps may be employed if necessary to stabilize the structure.
  • Purification : Column chromatography, recrystallization, or preparative HPLC to isolate the target compound.

Reaction Data Summary Table

Step Reaction Type Reagents Conditions Purpose References
1 Pyrimidine ring synthesis Cyclization of β-dicarbonyl + amidine Reflux in ethanol Core formation
2 Methylation Methyl iodide, base Reflux in acetic acid N-1, N-3 methyl groups
3 Thiophene borylation Bis(pinacolato)diboron, Pd catalyst DMSO or DMF, heat Boronic ester synthesis
4 Suzuki coupling Pyrimidine halide + thiophene boronic ester Pd catalyst, base, reflux Methylene linkage formation

Q & A

Intermediate Research Question

  • Elemental analysis : Confirm C, H, N, B content within ±0.3% of theoretical values.
  • HPLC-DAD : Use C18 columns (ACN/water mobile phase) to detect impurities at 254 nm .

How can crystallographic data resolve molecular conformation ambiguities?

Advanced Research Question
Leverage SHELX suite tools :

  • SHELXD : Solve phase problems via dual-space methods for non-centrosymmetric structures .
  • Hydrogen-bond analysis : Use Olex2 to map 3D networks and validate packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione

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